molecular formula C10H11ClO2S B1587244 3-(4-Chlorophenylthio)Butyric Acid CAS No. 90919-34-9

3-(4-Chlorophenylthio)Butyric Acid

Cat. No.: B1587244
CAS No.: 90919-34-9
M. Wt: 230.71 g/mol
InChI Key: DSCJEDOCSCNYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenylthio)Butyric Acid can be synthesized through multiple synthetic routes. One common method involves the reaction of trans-2-butenoic acid with 4-chlorothiophenol in the presence of triethylamine in tetrahydrofuran at temperatures ranging from 0 to 20°C . This reaction yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of appropriate solvents, catalysts, and reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenylthio)Butyric Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorophenylthio group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-(4-Chlorophenylthio)Butyric Acid is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenylthio)Butyric Acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of biochemical pathways involving sulfur-containing compounds. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutyric Acid: A compound with a similar butyric acid backbone but without the chlorophenylthio substituent.

    4-Chlorothiophenol: Shares the chlorophenylthio group but lacks the butyric acid backbone.

Uniqueness

3-(4-Chlorophenylthio)Butyric Acid is unique due to its combination of a butyric acid backbone with a chlorophenylthio substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJEDOCSCNYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405434
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90919-34-9
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenylthio)Butyric Acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenylthio)Butyric Acid
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenylthio)Butyric Acid
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenylthio)Butyric Acid
Reactant of Route 5
3-(4-Chlorophenylthio)Butyric Acid
Reactant of Route 6
3-(4-Chlorophenylthio)Butyric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.